Duvelisib R enantiomer is a chiral compound classified as a dual inhibitor of phosphoinositide 3-kinases, specifically targeting the delta and gamma isoforms of these enzymes. It is primarily utilized in the treatment of certain hematological malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma, particularly in patients who have undergone multiple prior therapies. The compound is known chemically as C22H17ClN6O, with a molecular weight of 416.86 g/mol, and is identified by the CAS number 1261590-48-0 .
The synthesis of Duvelisib R enantiomer involves several steps typical for the production of chiral molecules. The process generally includes:
The specific synthetic routes can vary based on the desired yield and purity levels, but detailed methodologies are often proprietary to pharmaceutical developers .
Duvelisib R enantiomer features a complex molecular structure characterized by:
The structure includes a chlorinated aromatic ring and a purine-like moiety that contributes to its biological activity as a kinase inhibitor .
Duvelisib R enantiomer participates in various chemical reactions relevant to its function as a kinase inhibitor:
These reactions underscore its role in modulating cellular signaling pathways involved in cancer progression .
The mechanism of action for Duvelisib R enantiomer involves:
Clinical studies have demonstrated its effectiveness in reducing tumor burden in patients with relapsed or refractory forms of leukemia and lymphoma .
Duvelisib R enantiomer exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies used in drug development .
Duvelisib R enantiomer is primarily applied in oncology:
The ongoing research into its pharmacodynamics and pharmacokinetics continues to expand its potential applications within oncology and beyond .
Molecular chirality represents a fundamental property in pharmaceutical science where enantiomers—non-superimposable mirror-image molecules—exhibit distinct biological behaviors despite identical chemical compositions. This phenomenon stems from the chiral nature of biological targets, including enzymes, receptors, and nucleic acids, which possess asymmetric binding pockets that discriminate between enantiomeric forms [3] [9]. In drug design, this stereoselectivity translates to significant differences in pharmacodynamic interactions, where one enantiomer (eutomer) may exhibit optimal target binding while its counterpart (distomer) could demonstrate reduced activity, antagonistic effects, or off-target interactions [1]. The infamous case of thalidomide—where one enantiomer provided therapeutic effect while the other caused teratogenicity—exemplifies the critical importance of stereochemical considerations in drug development [3] [8]. For kinase inhibitors specifically, the three-dimensional architecture of the ATP-binding pocket creates a highly chiral environment that necessitates precise stereochemical matching for effective inhibition [4] [7].
The development of chiral antineoplastic agents has transformed oncology therapeutics, with over twenty-two chiral small molecular-targeted antitumor drugs approved by the FDA between 2011-2019 [1]. Stereochemical optimization enables medicinal chemists to exploit subtle differences in the three-dimensional topology of kinase active sites, enhancing both potency and selectivity profiles. For instance, in the discovery of crizotinib (Xalkori®), the incorporation of an α-methyl group created a chiral center, with the R-enantiomer demonstrating superior binding affinity to ALK and c-MET receptors compared to the S-counterpart [4]. This optimization yielded a 17-fold improvement in cellular potency and significantly improved pharmacokinetic properties by impeding benzylic oxidation [4]. Similarly, the JAK inhibitor ruxolitinib (Jakavi®) and BTK inhibitor ibrutinib (Imbruvica®) exemplify how chiral architectures confer target specificity within the densely homologous kinome [1]. These stereochemical refinements directly address the historical challenge of kinase inhibitor promiscuity by leveraging the three-dimensional diversity of ATP-binding sites [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7